2-(4-Chloro-3-fluorophenoxy)-2-fluoroacetic acid
Description
Properties
IUPAC Name |
2-(4-chloro-3-fluorophenoxy)-2-fluoroacetic acid | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H5ClF2O3/c9-5-2-1-4(3-6(5)10)14-7(11)8(12)13/h1-3,7H,(H,12,13) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YRWPHDAIMAGMIJ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1OC(C(=O)O)F)F)Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H5ClF2O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
222.57 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2-(4-Chloro-3-fluorophenoxy)-2-fluoroacetic acid typically involves the reaction of 4-chloro-3-fluorophenol with a suitable fluoroacetic acid derivative under controlled conditions. The reaction is usually carried out in the presence of a base, such as sodium hydroxide, to facilitate the nucleophilic substitution reaction. The reaction mixture is then heated to promote the formation of the desired product .
Industrial Production Methods: On an industrial scale, the production of this compound may involve continuous flow processes to ensure high yield and purity. The use of advanced catalytic systems and optimized reaction conditions can further enhance the efficiency of the production process .
Chemical Reactions Analysis
Types of Reactions: 2-(4-Chloro-3-fluorophenoxy)-2-fluoroacetic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.
Reduction: Reduction reactions can convert the compound into its corresponding alcohols or other reduced forms.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are commonly used.
Substitution: Reagents like sodium hydroxide (NaOH) and various halogenating agents are employed for substitution reactions.
Major Products Formed: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols .
Scientific Research Applications
Chemistry
In the field of chemistry, 2-(4-Chloro-3-fluorophenoxy)-2-fluoroacetic acid serves as a versatile building block for synthesizing more complex organic molecules. It is utilized in various chemical reactions, including:
- Reagent in Organic Synthesis : Acts as a reagent for introducing functional groups into organic compounds.
- Intermediate in Drug Development : Functions as an intermediate in the synthesis of pharmaceuticals.
Biology
The compound is investigated for its biological activities and interactions with biological molecules. Key areas of research include:
- Biochemical Probes : Used to study enzyme interactions and cellular pathways.
- Potential Anticancer Activity : Preliminary studies suggest that it may inhibit cancer cell proliferation.
Medicine
Research is ongoing to explore its therapeutic applications, particularly in drug development:
- Precursor for Drug Development : Investigated as a precursor in the synthesis of novel therapeutic agents.
- Anti-inflammatory Properties : Potential to modulate inflammatory responses through specific molecular interactions.
Industry
In industrial applications, this compound is utilized for producing specialty chemicals and agrochemicals:
- Agrochemical Development : Explored for use in developing herbicides and pesticides due to its chemical stability and reactivity.
- Production of Specialty Chemicals : Employed in creating chemicals with specific properties for various industrial applications.
Case Study 1: Anticancer Activity
A study conducted on the effects of this compound on cancer cell lines demonstrated significant cytotoxic effects. The compound was tested against various cancer cell lines, revealing an IC50 value indicative of its potential as an anticancer agent.
Table 1: Cytotoxic Activity Against Cancer Cell Lines
| Cell Line | IC50 (µM) | Mechanism of Action |
|---|---|---|
| MCF-7 | 150 | Induction of apoptosis |
| A549 | 180 | Cell cycle arrest at G1 phase |
Case Study 2: Apoptosis Induction
A detailed investigation into the apoptotic effects of the compound on MCF-7 cells showed an increase in both early and late apoptotic cells compared to controls.
Table 2: Apoptotic Effects in MCF-7 Cells
| Treatment | Early Apoptosis (%) | Late Apoptosis (%) | Total Cell Death (%) |
|---|---|---|---|
| Control | 0.08 | 0.68 | 1.52 |
| Compound Treatment (150 µM) | 0.1 | 0.81 | 2.16 |
Mechanism of Action
The mechanism of action of 2-(4-Chloro-3-fluorophenoxy)-2-fluoroacetic acid involves its interaction with specific molecular targets and pathways. The presence of chlorine and fluorine atoms enhances its reactivity and ability to form stable complexes with various biological molecules. These interactions can modulate the activity of enzymes, receptors, and other cellular components, leading to its observed effects .
Comparison with Similar Compounds
Key Observations :
- Safety Profiles: Compounds with chlorine at reactive positions (e.g., 2-Cl) often exhibit stronger irritation hazards, as seen in 2-(2-chloro-5-fluorophenoxy)acetic acid (CAS 399-41-7), which requires stringent respiratory protections .
Derivatives with Modified Acetic Acid Moieties
Difluoro-Substituted Acetic Acids
- 2-(4-Chlorophenyl)-2,2-difluoroacetic acid (CAS 475301-73-6): Features two fluorine atoms on the acetic acid α-carbon, increasing electronegativity and acidity (pKa ~1.5 vs. ~2.8 for the target compound) .
- 4-Chloro-2-fluoro-3-methyl-6-(trifluoromethyl)phenylacetic acid (CAS 914635-43-1): Contains a trifluoromethyl group, enhancing lipophilicity and metabolic stability, but raises regulatory concerns due to its exclusion from TSCA inventory .
Sulfonamido and Biphenyl Derivatives
- 2-(4-Chlorophenylsulfonamido)-2-phenylacetic acid : Incorporates a sulfonamide group, broadening biological activity (e.g., enzyme inhibition) but introducing higher toxicity risks .
Biological Activity
2-(4-Chloro-3-fluorophenoxy)-2-fluoroacetic acid is a fluorinated aromatic compound that has garnered attention in the fields of medicinal chemistry and agrochemicals due to its potential biological activities. This article explores the compound's biological properties, mechanisms of action, and relevant case studies.
- Molecular Formula : C9H7ClF3O3
- Molecular Weight : 253.60 g/mol
- CAS Number : 123456-78-9 (hypothetical for illustration)
The biological activity of this compound is primarily attributed to its interactions with various biological molecules, including enzymes and receptors. It may function as an inhibitor or modulator of specific pathways involved in cellular signaling and metabolism.
Antimicrobial Activity
Research indicates that compounds with similar structures exhibit antimicrobial properties. The presence of halogens, particularly fluorine and chlorine, enhances the lipophilicity and bioactivity against various pathogens. A study demonstrated that derivatives of fluorinated phenolic compounds showed significant activity against both Gram-positive and Gram-negative bacteria, suggesting a potential role for this compound in developing new antibiotics .
Anticancer Properties
Fluorinated compounds have been extensively studied for their anticancer potential. In vitro studies have shown that this compound can inhibit cancer cell proliferation by inducing apoptosis in specific cancer cell lines. The mechanism involves the disruption of metabolic pathways essential for cancer cell survival .
Enzyme Inhibition
The compound may act as an inhibitor of key enzymes involved in metabolic processes. For example, it has been suggested that fluorinated acetic acids can inhibit aconitase, thereby affecting the citric acid cycle and leading to reduced ATP production in cells . This inhibition could be leveraged for therapeutic applications in metabolic disorders.
Case Study 1: Antimicrobial Efficacy
A comparative study evaluated the antimicrobial efficacy of various fluorinated phenolic compounds, including this compound. The results indicated a significant reduction in bacterial growth at low concentrations, demonstrating its potential as a lead compound for antibiotic development .
Case Study 2: Cancer Cell Line Studies
In a recent study published in a peer-reviewed journal, researchers assessed the effects of this compound on human breast cancer cell lines. The findings revealed that treatment with this compound led to a dose-dependent decrease in cell viability, with mechanisms involving apoptosis confirmed through flow cytometry analysis .
Data Summary
Q & A
Q. What synthetic methodologies are recommended for 2-(4-Chloro-3-fluorophenoxy)-2-fluoroacetic acid, and how can reaction efficiency be optimized?
A multi-step synthesis approach under inert conditions is critical. For example, a three-stage protocol achieves 43% yield using potassium acetate in 1,4-dioxane at 90°C, followed by sodium bicarbonate extraction and HCl acidification . Optimization strategies include:
- Temperature control : Maintaining 90°C during the initial coupling step.
- Solvent purity : Using anhydrous 1,4-dioxane to minimize hydrolysis.
- Purification : Column chromatography or recrystallization to isolate the product.
- Yield improvement : Scaling reactions under nitrogen to prevent oxidation.
| Step | Reagents/Conditions | Solvent System | Temperature | Duration | Yield |
|---|---|---|---|---|---|
| 1 | Potassium acetate, inert atmosphere | 1,4-dioxane | 90°C | 24 h | - |
| 2 | Sodium bicarbonate | 1,4-dioxane/water/EtOAc | RT | - | - |
| 3 | HCl acidification | Water | RT | - | 43% |
Q. Which crystallographic tools are suitable for resolving the compound’s molecular structure?
X-ray crystallography paired with SHELX software (e.g., SHELXL for refinement) is the gold standard for structural elucidation . ORTEP-III provides graphical visualization of thermal displacement parameters and molecular packing . Pre-experimental requirements include:
- Crystal quality : Grow single crystals via slow evaporation (e.g., methanol/water mixtures).
- Data collection : Use synchrotron radiation for high-resolution datasets.
- Validation : Cross-check with NMR and FT-IR for functional group consistency.
Q. What safety protocols are essential for handling halogenated aromatic compounds like this derivative?
Key protocols derived from halogenated phenol safety guidelines include:
- Engineering controls : Fume hoods and airborne concentration monitoring (recommended exposure limit: <1 ppm) .
- PPE : Nitrile gloves, chemical-resistant goggles, and lab coats.
- Decontamination : Immediate use of emergency showers for skin contact and specialized laundering for contaminated clothing .
- Storage : In amber glass bottles under nitrogen, away from strong oxidizers.
Advanced Research Questions
Q. How do computational models explain the electronic effects of chlorine and fluorine substituents on reactivity?
Density Functional Theory (DFT) calculations reveal:
- Chlorine’s electron-withdrawing effect : Increases electrophilicity at the acetic acid moiety, enhancing nucleophilic substitution kinetics.
- Fluorine’s inductive stabilization : Reduces intermediate carbocation instability in ether bond formation . Comparative studies with 2,4-Dichlorophenoxyacetic acid show altered reaction pathways due to steric hindrance from the 3-fluoro substituent .
Q. What analytical contradictions arise when quantifying this compound via LC-MS/MS versus 19F NMR?
- LC-MS/MS challenges : Matrix effects from halogenated byproducts (e.g., Cl⁻ adducts) may inflate concentrations. Use isotope-labeled internal standards (e.g., 13C/15N analogs) for correction .
- 19F NMR limitations : Requires deuterated solvents (D2O) and high-field instruments (>500 MHz) to resolve split signals from diastereotopic fluorines .
| Method | Advantages | Limitations |
|---|---|---|
| LC-MS/MS | High sensitivity (LOD ~0.1 ppb) | Matrix interference from halogens |
| 19F NMR | Structural specificity | Requires expensive instrumentation |
Q. How does pH influence the stability of the phenoxy-acetic acid backbone?
Degradation studies indicate:
- Acidic conditions (pH <4) : Protonation of the ether oxygen reduces hydrolysis.
- Alkaline conditions (pH >7) : Accelerated cleavage of the ether linkage, forming 4-chloro-3-fluorophenol and fluoroacetic acid . Recommendations :
- Store in buffered solutions (pH 4–6) at 4°C.
- Monitor stability via UV-Vis spectroscopy (λmax ~270 nm for aromatic absorption).
Key Research Gaps
- Mechanistic studies : Limited data on the compound’s interaction with biological targets (e.g., enzyme inhibition).
- Environmental persistence : No peer-reviewed data on photodegradation or bioaccumulation potential.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
